4-Methyl-1,3-dioxane
Overview
Description
4-Methyl-1,3-dioxane is an organic compound with the molecular formula C5H10O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a methyl group at the 4 position. This compound is known for its stability and versatility in various chemical reactions and applications .
Mechanism of Action
Target of Action
4-Methyl-1,3-dioxane is a chemical compound with the molecular formula C5H10O2 It’s known to have potential effects on the respiratory system .
Mode of Action
Studies have shown that it undergoes conformational isomerization . This process involves changes in the spatial arrangement of atoms in a molecule, which can influence how the molecule interacts with its targets.
Biochemical Pathways
It’s known that 1,3-dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that this compound may interact with similar biochemical pathways.
Result of Action
It’s known to be used in the preparation of high-purity 1,3-butylene glycol product for moisturizer or cosmetics . This suggests that it may have effects on cellular hydration and skin health.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to be flammable and can cause skin and eye irritation . Therefore, it’s important to ensure adequate ventilation, use personal protective equipment, and avoid contact with skin and eyes when handling this compound . It’s also stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: H2 gas with Ni or Rh catalysts.
Substitution: LiAlH4 in dry ether.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Conversion to alcohols or ethers.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
4-Methyl-1,3-dioxane is utilized in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Used as a solvent in the production of polymers and as a wetting agent in textile processing
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions but without the methyl group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent and stabilizer.
Uniqueness: 4-Methyl-1,3-dioxane is unique due to the presence of the methyl group, which enhances its stability and reactivity compared to its non-methylated counterparts. This makes it particularly useful in specific synthetic applications where stability and reactivity are crucial .
Properties
IUPAC Name |
4-methyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5-2-3-6-4-7-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCCMBMMWVKEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871827 | |
Record name | 4-Methyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-97-4 | |
Record name | 4-Methyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1,3-dioxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292 | |
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Record name | 4-Methyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Methyl-1,3-dioxane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCM6KK2C4N | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-1,3-dioxane?
A1: this compound has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: What is the preferred conformation of this compound?
A: Studies using rotational spectroscopy and ab initio calculations have shown that this compound exists primarily in the chair conformation with the methyl group in the equatorial position. []
Q3: What spectroscopic techniques have been used to study this compound?
A3: Researchers have employed a range of techniques to analyze this compound, including:
- Rotational Spectroscopy: This method helped determine the rotational constants, centrifugal distortion constants, and dipole moment of the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used extensively. 13C chemical shifts and 13C-1H coupling constants provided insights into the preferred orientation of substituents like the methoxy group in related compounds. Nuclear Overhauser enhancement experiments further supported these findings. []
- Infrared (IR) Spectroscopy: IR spectroscopy was used to study the hydration of the CH groups in 1,4-dioxane, a related compound. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique proved valuable in analyzing plant extracts containing this compound, aiding in the identification of the compound alongside other constituents. [, , ]
Q4: What is the role of this compound in the Prins reaction?
A: this compound can be formed as a product in the Prins reaction between propylene and formaldehyde. Certain zeolite catalysts, like H-FAU, have shown selectivity towards its formation. []
Q5: Can this compound be hydrolyzed, and if so, what are the conditions and products?
A: Yes, this compound can undergo hydrolysis in acidic media. Studies have investigated its hydrolysis in water, including the solvent isotopic effect in heavy water. [] Ceria, acting as a water-tolerant Lewis acid catalyst, has been shown to effectively catalyze the hydrolysis of this compound to 1,3-butanediol with high yield. []
Q6: Has the stability of this compound been studied in any specific applications?
A: While specific stability studies on this compound are limited within the provided research, its presence in plant extracts suggests some level of natural stability. [, , ] Furthermore, its use in polymerization reactions as an expanding monomer (EM) provides insights into its reactivity and potential stability within polymer matrices. [, ]
Q7: Have computational methods been employed to study this compound or related compounds?
A: Yes, ab initio calculations, specifically at the B3PW91/aug-cc-pVDZ level of theory, have been conducted to determine the optimized geometry and dipole moment of this compound. These calculated values aligned well with experimental results obtained through rotational spectroscopy, confirming the accuracy of the computational approach. [] Additionally, molecular modeling using the AM1 semiempirical method has been used to study the reactivity of related cyclic ketene acetals, including estimations of heats of formation and potential energy pathways for polymerization. []
Q8: Are there any studies on the structure-activity relationship (SAR) of this compound?
A: While the provided research does not directly focus on the SAR of this compound as a pharmaceutical agent, studies on related cyclic ketene acetals explored the impact of substituents on their reactivity in cationic copolymerization reactions. [] This research provides insights into how structural modifications can influence the reactivity of these cyclic molecules.
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